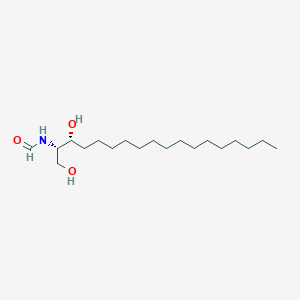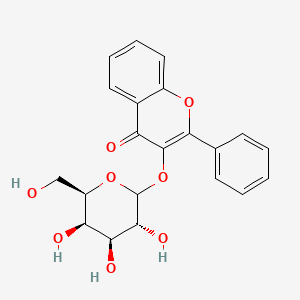
4-hydroxybenzoic acid-4-O-sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Carboxyphenyl Sulfate can be synthesized through the sulfonation of p-hydroxybenzoic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of p-Carboxyphenyl Sulfate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: p-Carboxyphenyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert p-Carboxyphenyl Sulfate into simpler phenolic compounds.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various phenolic derivatives and sulfonated compounds .
Scientific Research Applications
Chemistry: p-Carboxyphenyl Sulfate is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of sulfonation reactions and the development of new synthetic methodologies .
Biology: In biological research, p-Carboxyphenyl Sulfate is studied for its role as a metabolite of flavonoids and parabens. It is also used in the investigation of metabolic pathways and enzyme activities .
Medicine: Its derivatives are explored for their therapeutic properties, including antibacterial and anticancer activities .
Industry: In industrial applications, p-Carboxyphenyl Sulfate is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of p-Carboxyphenyl Sulfate involves its interaction with cellular components, including proteins, membranes, and DNA. The sulfooxy group enhances its binding affinity to these targets, leading to various biological effects. The compound’s activity is influenced by its ability to undergo structural modifications, which can alter its interaction with molecular targets and pathways .
Comparison with Similar Compounds
p-Hydroxybenzoic Acid: A precursor in the synthesis of p-Carboxyphenyl Sulfate.
Benzoic Acid: A simple aromatic carboxylic acid with similar structural features.
Sulfanilic Acid: An aromatic sulfonic acid with comparable sulfonation properties.
Uniqueness: p-Carboxyphenyl Sulfate is unique due to its combination of a carboxyl group and a sulfooxy group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6O6S |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
4-sulfooxybenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |
InChI Key |
RJTYSXVYCZAUHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)


![[(3S,7S,8R,9R)-2-[(1R,3R,4R,5S,6S,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2R)-4-[[(2R,3R,4R)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1258173.png)





![4-[[[2-(1-Azepanyl)ethyl-(2-furanylmethyl)amino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1258183.png)




